N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a furan ring substituted with a dibromophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Tetrazole Formation: The tetrazole ring is formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling Reactions: The final step involves coupling the dibromophenyl-furan intermediate with the tetrazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Phenyl derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- N-{[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE
Uniqueness
The presence of bromine atoms in N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE makes it unique compared to its chlorinated or fluorinated analogs. Bromine atoms can influence the compound’s reactivity, biological activity, and physical properties, making it distinct in its applications and effects.
Properties
Molecular Formula |
C15H15Br2N5O |
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Molecular Weight |
441.12 g/mol |
IUPAC Name |
N-[[5-(2,4-dibromophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H15Br2N5O/c1-2-7-22-20-15(19-21-22)18-9-11-4-6-14(23-11)12-5-3-10(16)8-13(12)17/h3-6,8H,2,7,9H2,1H3,(H,18,20) |
InChI Key |
HPSAMHRHKFSKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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